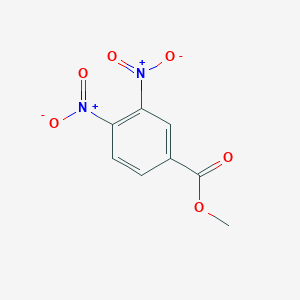

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

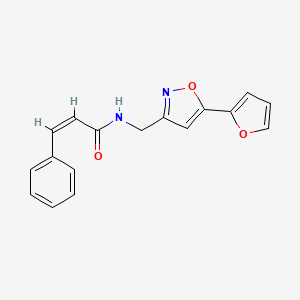

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is an organic compound that is formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. It was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is highly soluble in both water and organic solvents .Chemical Reactions Analysis

The chemical reactions of this compound have been studied extensively. It has been found that humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis

This compound is a white low-melting solid . It is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, as a derivative of N-methylpyrrolidine, has been extensively used in various chemical syntheses and reactions. For instance, it acts as an efficient promoter in tandem reactions involving cyclic enones and formaldehyde, leading to the production of compounds like 2,5,5-tris(hydroxymethyl)-2-cyclopenten-1-one (Guerra & Afonso, 2011). Moreover, its derivatives have been explored in the synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles, demonstrating its role in producing biologically active compounds (Fedoseev et al., 2015).

Organic Synthesis Applications

In organic synthesis, N-methylpyrrolidin-2-one hydrotribromide, closely related to this compound, shows broad applicability. Its uses span from bromination reactions of various organic compounds to oxidation and epoxide ring-opening reactions (Jain & Sain, 2010). This highlights the versatility of this compound derivatives in diverse chemical processes.

Pharmaceutical and Biomedical Research

Derivatives of this compound have been studied for their potential pharmacological effects. One such derivative, R-96544, was examined for its properties as a 5-HT2A receptor antagonist, showing potential implications in medical research (Ogawa et al., 2002).

Epigenetic Studies

In the field of epigenetics, 5-hydroxymethylcytosine, a compound related to this compound, has been identified as a significant epigenetic marker in DNA. Its role in gene expression regulation, particularly in cardiac development and disease, has been a subject of research (Greco et al., 2016).

Environmental Impact

The environmentally friendly character of N-methylpyrrolidin-2-one hydrotribromide, a derivative, is also noteworthy, emphasizing the sustainability aspect of using such compounds in chemical synthesis (Jain & Sain, 2010).

Direcciones Futuras

The future directions of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one research are promising. It is considered as a versatile platform molecule, which can play a key role in the production of biomass-derived intermediates . The synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) is one of the future directions .

Mecanismo De Acción

Target of Action

The primary target of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is the muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .

Biochemical Pathways

The compound is involved in the oxidation process of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA) . This process involves the oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then further oxidized to 2-formyl-5-furancarboxylic acid (FFCA). Both of these oxidation steps can be catalyzed by enzymes such as bacterial laccase and fungal alcohol oxidase .

Pharmacokinetics

After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of the compound . In patients with moderate hepatic impairment, the maximum concentration (Cmax) and area under the curve (AUC) of the active metabolite are increased .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder, thereby helping to manage conditions such as overactive bladder syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, epigenetic changes, including DNA hydroxymethylation, are sensitive to environmental stimuli . Therefore, environmental factors could potentially influence the epigenetic regulation of genes related to the action of this compound .

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTBSHGXEXCIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89531-41-9 |

Source

|

| Record name | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)

![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)

![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2847865.png)

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)

![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)

![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)

![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)